Strontium bromide monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

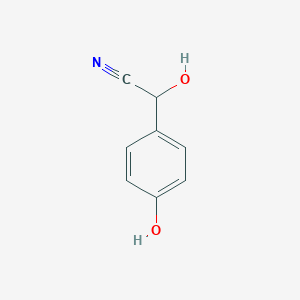

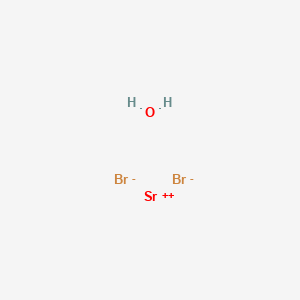

Strontium bromide is a chemical compound with the formula SrBr2 . At room temperature, it is a white, odorless, crystalline powder . It imparts a bright red color in a flame test, indicating the presence of strontium ions . It is used in flares and also has some pharmaceutical uses .

Synthesis Analysis

Strontium bromide can be prepared from strontium hydroxide and hydrobromic acid . Alternatively, strontium carbonate can also be used as a strontium source . These reactions give hexahydrate of SrBr2, which decomposes to dihydrate at 89 °C . At 180 °C, anhydrous SrBr2 is obtained .Molecular Structure Analysis

At room temperature, strontium bromide adopts a crystal structure with a tetragonal unit cell and space group P4/n . This structure is referred to as α-SrBr2 and is isostructural with EuBr2 and USe2 . Around 920 K (650 °C), α-SrBr2 undergoes a first-order solid-solid phase transition to a much less ordered phase, β-SrBr2, which adopts the cubic fluorite structure .Chemical Reactions Analysis

Strontium bromide is involved in a reversible gas–solid reaction, with the back and forward reactions taking place at different temperatures . By running the exothermic discharge reaction at a higher temperature than the endothermic charge reaction, the released heat is thermally upgraded .Physical And Chemical Properties Analysis

Strontium bromide has a molar mass of 247.428 g/mol (anhydrous) and 355.53 g/mol (hexahydrate) . It is soluble in water (107 g/100 mL) and alcohol, but insoluble in ether . It has a density of 4.216 g/cm3 (anhydrous) and 2.386 g/cm3 (hexahydrate) . The melting point is 643 °C and the boiling point is 2,146 °C .安全和危害

Strontium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

未来方向

Strontium bromide has been identified as a potential candidate for thermochemical heat transformation in the temperature range above 150 °C . It has been experimentally investigated for its use in heat transformation in the temperature range from 180 C to 250 C on a 1 kg scale . The reaction temperature is set by adjusting the pressure of the gaseous reactant .

属性

IUPAC Name |

strontium;dibromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCOUPFTCAQKJM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589960 |

Source

|

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium bromide monohydrate | |

CAS RN |

7789-53-9, 33429-50-4 |

Source

|

| Record name | Strontium bromide (SrBr2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)